Cas no 1208075-53-9 (4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride)
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride
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- MDL: MFCD12026189
- Inchi: 1S/C7H5BrCl2O2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3
- InChI Key: IBGUPNRWQXZKPZ-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(Br)C(Cl)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01F9NK-50mg |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 50mg |
$255.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-100mg |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 100mg |
$350.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-250mg |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 250mg |
$491.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-500mg |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 500mg |
$737.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-1g |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 1g |
$926.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-2.5g |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 2.5g |
$1756.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-5g |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 5g |
$2569.00 | 2023-12-26 | |
| 1PlusChem | 1P01F9NK-10g |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 10g |
$3779.00 | 2023-12-26 | |
| Oakwood | 037976-5g |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 5g |
$1243.00 | 2023-09-16 | ||
| Aaron | AR01F9VW-50mg |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride |
1208075-53-9 | 95% | 50mg |
$248.00 | 2025-02-14 |
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride
4-Bromo-3-chloro-2-methylbenzenesulfonyl Chloride: A Comprehensive Overview
4-Bromo-3-chloro-2-methylbenzenesulfonyl chloride, also known by its CAS number 1208075-53-9, is a highly specialized organic compound with significant applications in the fields of chemistry and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a benzene ring substituted with bromine, chlorine, and methyl groups at specific positions, along with a sulfonyl chloride group attached to the benzene ring.
The 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride structure is notable for its unique substitution pattern on the benzene ring. The bromine atom is located at the para position relative to the sulfonyl chloride group, while the chlorine atom is at the meta position. The methyl group is positioned at the ortho position relative to the sulfonyl chloride. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, making it highly versatile in various chemical reactions.
Recent studies have highlighted the importance of 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for the preparation of novel sulfonamide derivatives, which exhibit unique catalytic properties. These derivatives have shown potential in accelerating chemical reactions under mild conditions, making them valuable in industrial processes.
In addition to its role in materials science, 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride has gained attention in pharmaceutical research. Its ability to form stable sulfonamides has been leveraged in the development of new drug candidates. Recent findings suggest that certain derivatives of this compound may possess anti-inflammatory and antioxidant properties, opening new avenues for therapeutic applications.
The synthesis of 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride typically involves multi-step reactions starting from bromobenzene derivatives. The process often includes nucleophilic aromatic substitution and sulfonation steps, which require precise control over reaction conditions to achieve high yields and purity. Researchers have recently developed more efficient synthetic routes that minimize waste and improve sustainability.
From an environmental perspective, understanding the degradation pathways of 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride is crucial for assessing its impact on ecosystems. Studies have shown that this compound undergoes hydrolysis under certain conditions, leading to the formation of less hazardous byproducts. These findings are essential for developing safe handling and disposal protocols.
In conclusion, 4-bromo-3-chloro-2-methylbenzenesulfonyl chloride (CAS No: 1208075-53-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemical research and industrial processes. As ongoing research continues to uncover new properties and applications, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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